molecular formula C21H18ClN3 B2585136 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1203190-57-1

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2585136
CAS RN: 1203190-57-1
M. Wt: 347.85
InChI Key: ICLLKFFTVVUMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazolopyrimidine family and has a unique structure that makes it a promising candidate for use in drug development, particularly in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for drug development in the treatment of cancer. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for research on 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. One area of interest is in the development of new drugs for the treatment of cancer. Additionally, this compound may have potential applications in the treatment of other diseases such as inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with benzyl chloride and sodium hydride in the presence of a solvent such as dimethylformamide (DMF). The resulting product is then purified using a variety of techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential applications of 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine in scientific research are vast. One area of particular interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a promising candidate for drug development.

properties

IUPAC Name

6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLLKFFTVVUMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

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